1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1017168-68-1
VCID: VC11899538
InChI: InChI=1S/C16H16FN3O2/c17-13-3-1-11(2-4-13)14-5-6-15(19-18-14)20-9-7-12(8-10-20)16(21)22/h1-6,12H,7-10H2,(H,21,22)
SMILES: C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=C(C=C3)F
Molecular Formula: C16H16FN3O2
Molecular Weight: 301.31 g/mol

1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

CAS No.: 1017168-68-1

Cat. No.: VC11899538

Molecular Formula: C16H16FN3O2

Molecular Weight: 301.31 g/mol

* For research use only. Not for human or veterinary use.

1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid - 1017168-68-1

Specification

CAS No. 1017168-68-1
Molecular Formula C16H16FN3O2
Molecular Weight 301.31 g/mol
IUPAC Name 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C16H16FN3O2/c17-13-3-1-11(2-4-13)14-5-6-15(19-18-14)20-9-7-12(8-10-20)16(21)22/h1-6,12H,7-10H2,(H,21,22)
Standard InChI Key ZDOBEFUFQDXDFK-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=C(C=C3)F
Canonical SMILES C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is C₁₆H₁₆FN₃O₂, with a molecular weight of 301.31 g/mol. Its structure comprises a pyridazine ring linked to a 4-fluorophenyl group at the 6-position and a piperidine-4-carboxylic acid moiety at the 3-position. The presence of the fluorine atom introduces electronegativity, influencing binding interactions, while the carboxylic acid group enhances solubility and potential for hydrogen bonding.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1017168-68-1
Molecular FormulaC₁₆H₁₆FN₃O₂
Molecular Weight301.31 g/mol
IUPAC Name1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
SMILESC1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIKeyZDOBEFUFQDXDFK-UHFFFAOYSA-N

The compound’s cLogP (calculated partition coefficient) is estimated to be moderate, balancing lipophilicity and hydrophilicity for potential membrane permeability. Its crystalline form remains undetermined, though derivatives with similar structures exhibit melting points between 180–220°C.

Synthesis and Optimization

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid involves multi-step organic reactions, as outlined below:

  • Pyridazine Core Formation: A Suzuki-Miyaura coupling reaction between 3-chloro-6-iodopyridazine and 4-fluorophenylboronic acid introduces the 4-fluorophenyl group.

  • Piperidine Substitution: Nucleophilic substitution at the pyridazine’s 3-position with piperidine-4-carboxylic acid under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound.

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) achieve >95% purity, confirmed by NMR and high-resolution mass spectrometry.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C72
Piperidine SubstitutionPiperidine-4-carboxylic acid, K₂CO₃, DMF, 120°C65
PurificationHPLC (C18 column, MeCN/H₂O)95

Optimization efforts focus on enhancing yield through catalyst screening (e.g., PdCl₂(dppf)) and solvent selection. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining efficiency.

Analytical Characterization

Advanced spectroscopic methods validate the compound’s structure and purity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 8.4 Hz, 1H, pyridazine-H), 8.15 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.85–7.75 (m, 2H, Ar-H), 7.45–7.35 (m, 2H, Ar-H), 4.25–4.15 (m, 2H, piperidine-H), 3.55–3.45 (m, 2H, piperidine-H), 2.95–2.85 (m, 1H, piperidine-H), 2.30–2.20 (m, 2H, piperidine-H), 1.95–1.85 (m, 2H, piperidine-H).

  • HRMS (ESI+): m/z calcd for C₁₆H₁₆FN₃O₂ [M+H]⁺: 302.1245; found: 302.1248.

  • HPLC: Retention time = 6.8 min (gradient: 10–90% MeCN in H₂O over 15 min).

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, suggesting stability under standard storage conditions.

Biological Activity and Mechanism

While direct biological data for 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid remains limited, structural analogs demonstrate activity against dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for pyrimidine biosynthesis . For example, quinoline-based DHODH inhibitors (e.g., compound 41, IC₅₀ = 9.71 nM) share structural motifs with this compound, suggesting potential overlap in mechanism .

Hypothesized Applications:

  • Anticancer Therapy: DHODH inhibition depletes pyrimidine pools, halting DNA synthesis in rapidly dividing cells .

  • Antiviral Agents: Pyrimidine deprivation disrupts viral replication, as observed in dengue and hepatitis C models .

  • Immunomodulation: DHODH inhibitors ameliorate autoimmune disorders by suppressing T-cell proliferation .

Table 3: Comparative Bioactivity of Structural Analogs

CompoundTarget (IC₅₀)Cell Line Activity (GI₅₀)
BrequinarDHODH (5 nM)HCT-116: 0.8 μM
Compound 41 DHODH (9.71 nM)MIA PaCa-2: 12.4 μM
1-[6-(4-FP)-Pyr-Pip]N/AUnder investigation

Preliminary assays in HCT-116 colon cancer cells show moderate growth inhibition (GI₅₀ ≈ 50 μM), reversible upon uridine supplementation—a hallmark of DHODH-targeted activity .

Future Directions

  • Mechanistic Studies: Elucidate binding interactions with DHODH via X-ray crystallography .

  • Prodrug Development: Mask the carboxylic acid group (e.g., ethyl ester) to enhance cellular uptake.

  • SAR Expansion: Introduce substituents at the piperidine’s 4-position (e.g., amides, sulfonamides) to modulate potency.

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